Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate
Overview
Description
Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is a chemical compound with diverse applications in scientific research1. It exhibits intriguing properties, making it valuable for studying various fields such as pharmaceuticals and materials science1.
Synthesis Analysis
Unfortunately, the specific synthesis process for Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is not available in the search results. However, it is available for purchase from various chemical suppliers234.Molecular Structure Analysis
The molecular structure analysis of Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is not explicitly mentioned in the search results. Further research or consultation with a subject matter expert may be required for this information.Chemical Reactions Analysis
The specific chemical reactions involving Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate are not provided in the search results. This compound is used in various scientific research fields1, which suggests that it may participate in a variety of chemical reactions depending on the specific application.Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate are not detailed in the search results. However, it is known that this compound should be stored sealed in a dry environment at 2-8°C4.Scientific Research Applications
Molecular Aggregation and Solvent Effects
One study focused on the solvent effects on molecular aggregation of thiadiazole derivatives, showing that the aggregation behavior of these molecules can significantly vary with the solvent used. The research highlighted the complex interplay between molecular structure and environmental factors, which can influence the optical and electronic properties of the compounds (Matwijczuk et al., 2016).
Molecular Organization in Lipid Bilayers
Another study explored the molecular organization of thiadiazole derivatives in lipid bilayers, demonstrating how these compounds can interact with and affect the structural integrity of lipid membranes. This research has implications for understanding the biophysical properties of cell membranes and the potential use of thiadiazole derivatives in modulating membrane-based processes (Kluczyk et al., 2016).
Keto/Enol Equilibrium and Tautomerism
The effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the thiadiazole group was studied, revealing how solvent properties can influence the tautomeric balance of these compounds. This research contributes to the understanding of chemical equilibria in different environments and the design of molecules with tailored properties for specific applications (Matwijczuk et al., 2017).
Antioxidant and Antimicrobial Activity
The antioxidant and antimicrobial activities of thiadiazole derivatives were investigated, highlighting the potential of these compounds in developing new therapeutic agents. This study underscores the importance of chemical structure in determining the biological activities of molecules and opens avenues for the design of novel drugs and antioxidants (Gopi et al., 2016).
Semiconducting Polymers
Research on the synthesis and implementation of thiadiazole derivatives in semiconducting polymers for optoelectronic applications demonstrated the potential of these compounds in enhancing the performance of organic semiconductors. This study is pivotal for the development of next-generation electronic and photonic devices (Chen et al., 2016).
Safety And Hazards
The specific safety and hazard information for Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety and handling information.
Future Directions
The future directions of research involving Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate are not explicitly mentioned in the search results. Given its diverse applications in scientific research1, it is likely that this compound will continue to be a subject of interest in various fields such as pharmaceuticals and materials science1.
properties
IUPAC Name |
methyl 4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-15(18)11-3-5-12(6-4-11)20-9-10-2-7-13-14(8-10)17-21-16-13/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQFQUMKPPAICL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC3=NSN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594805 | |
Record name | Methyl 4-[(2,1,3-benzothiadiazol-5-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate | |
CAS RN |
874834-02-3 | |
Record name | Methyl 4-[(2,1,3-benzothiadiazol-5-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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